

Mass Spectrometry of Quinolin-5-ol: A Technical Guide

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Compound of Interest

Compound Name: Quinolin-5-ol

Cat. No.: B119867

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of **Quinolin-5-ol** (5-hydroxyquinoline), a significant heterocyclic compound with diverse biological activities. This document details experimental protocols, fragmentation analysis, and relevant biological pathways to support research and development in medicinal chemistry and drug discovery.

Introduction

Quinolin-5-ol, a hydroxylated derivative of quinoline, serves as a crucial scaffold in the development of therapeutic agents. Its derivatives have been investigated for a range of pharmacological activities, including anticancer and antimicrobial properties. Mass spectrometry is an indispensable tool for the structural elucidation, identification, and quantification of **Quinolin-5-ol** and its metabolites in various matrices. This guide outlines the analytical methodologies essential for its characterization.

Experimental Protocols

The successful mass spectrometric analysis of **Quinolin-5-ol** is contingent on appropriate sample preparation and optimized instrumental parameters. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for its analysis.

Sample Preparation

Proper sample preparation is critical to minimize matrix effects and ensure accurate and reproducible results.

- For LC-MS/MS Analysis: A simple "dilute and shoot" approach can be employed for relatively clean samples. For complex matrices like plasma or tissue homogenates, protein precipitation is recommended.
 - Protein Precipitation Protocol:
 - To 100 μL of plasma or serum, add 300 μL of ice-cold acetonitrile.
 - Vortex the mixture for 1 minute to precipitate proteins.
 - Centrifuge at 10,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- For GC-MS Analysis: Due to the polarity of the hydroxyl group, derivatization is often necessary to improve the volatility and thermal stability of **Quinolin-5-ol**. Silylation is a common derivatization technique.
 - Silylation Protocol:
 - Evaporate the sample containing **Quinolin-5-ol** to dryness under a gentle stream of nitrogen.
 - Add 50 μL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
 - Add 50 μL of a suitable solvent like acetonitrile or pyridine.
 - Cap the vial and heat at 60-70°C for 30 minutes.
 - Cool the sample to room temperature before injection into the GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. After derivatization, **Quinolin-5-ol** can be effectively analyzed using the following exemplary conditions.

Table 1: Exemplary GC-MS Parameters for **Quinolin-5-ol** Analysis

Parameter	Value
Gas Chromatograph	
Column	DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume	1 µL
Injector Temperature	250°C
Carrier Gas	Helium at a constant flow of 1 mL/min
Oven Program	Initial temperature 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Ion Source Temperature	230°C
Mass Range	m/z 40-500

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it ideal for the analysis of **Quinolin-5-ol** in complex biological matrices without the need for derivatization.

Table 2: Exemplary LC-MS/MS Parameters for **Quinolin-5-ol** Analysis

Parameter	Value
Liquid Chromatograph	
Column	C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 μ m particle size)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and re-equilibrate
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
Mass Spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Desolvation Temperature	350°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon

Data Presentation and Interpretation

Electron Ionization (EI) Mass Spectrum

Under electron ionization, **Quinolin-5-ol** produces a characteristic fragmentation pattern. The molecular ion is typically observed with high abundance.

Table 3: Key Ions in the EI Mass Spectrum of **Quinolin-5-ol**

m/z	Relative Abundance (%)	Proposed Fragment
145	100	[M] ⁺
117	~60	[M-CO] ⁺
90	~25	[M-CO-HCN] ⁺
89	~30	[M-CO-H ₂ CN] ⁺

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

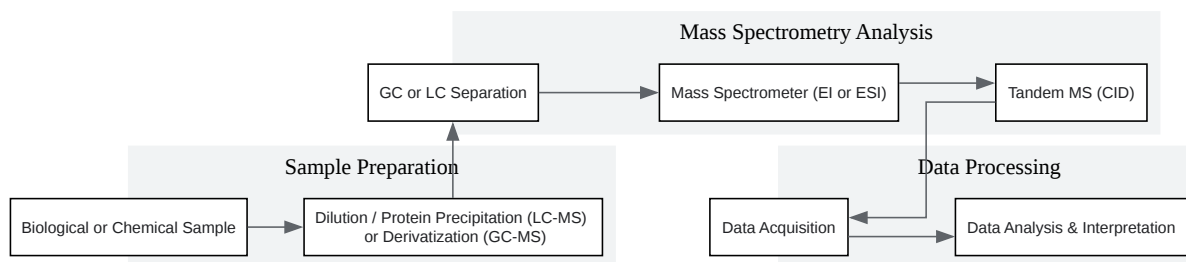
In positive ion mode ESI, **Quinolin-5-ol** is readily protonated to form the precursor ion [M+H]⁺ at m/z 146. Collision-induced dissociation (CID) of this ion leads to characteristic product ions.

Table 4: Predicted ESI-MS/MS Fragmentation of **Quinolin-5-ol**

Precursor Ion (m/z)	Product Ion (m/z)	Proposed Neutral Loss
146	128	H ₂ O
146	118	CO
146	91	CO + HCN

Visualizations

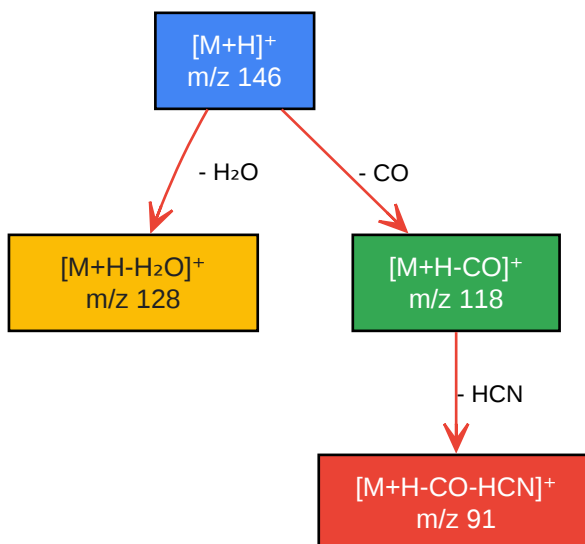
Experimental Workflow



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Caption: General experimental workflow for the mass spectrometry analysis of **Quinolin-5-ol**.

Proposed ESI-MS/MS Fragmentation Pathway of Quinolin-5-ol

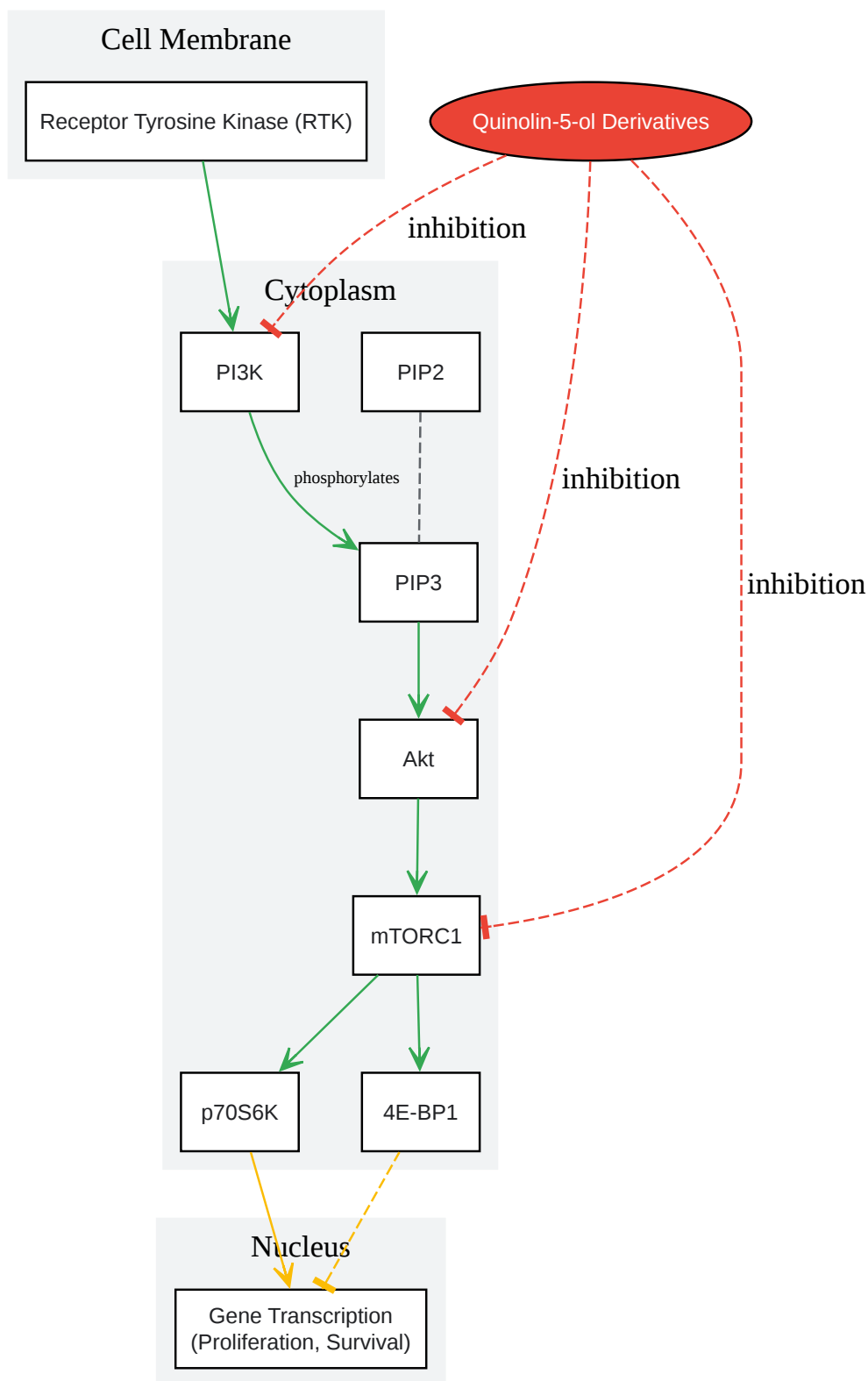


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Caption: Proposed ESI-MS/MS fragmentation pathway for protonated **Quinolin-5-ol**.

Quinolin-5-ol Derivatives in the PI3K/Akt/mTOR Signaling Pathway

Quinoline derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)



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